![molecular formula C14H16Cl2N4O3S B2370425 1-[1-(2,6-Dichlorbenzolsulfonyl)pyrrolidin-3-yl]-4-(Methoxymethyl)-1H-1,2,3-Triazol CAS No. 2097884-36-9](/img/structure/B2370425.png)
1-[1-(2,6-Dichlorbenzolsulfonyl)pyrrolidin-3-yl]-4-(Methoxymethyl)-1H-1,2,3-Triazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C14H16Cl2N4O3S and its molecular weight is 391.27. The purity is usually 95%.
The exact mass of the compound 1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Der Pyrrolidinring ist ein vielseitiges Gerüst, das von Medizinalchemikern häufig zur Konstruktion biologisch aktiver Verbindungen verwendet wird . Seine sp3-Hybridisierung ermöglicht eine effiziente Erforschung des Pharmakophorraums, und seine Nicht-Planarität (aufgrund der „Pseudorotation“) verbessert die dreidimensionale Abdeckung.
- Forscher haben Derivate von 1-[1-(2,6-Dichlorbenzolsulfonyl)pyrrolidin-3-yl]-4-(Methoxymethyl)-1H-1,2,3-Triazol synthetisiert, um die Zielselektivität zu untersuchen und die pharmakokinetischen Profile zu optimieren .
Medizinische Chemie und Wirkstoffforschung
Wirkmechanismus
Target of Action
The compound “1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole” contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain .
Biochemical Pathways
Compounds that inhibit cox-2, like some pyrrolidine derivatives, can affect the synthesis of prostaglandins, which are involved in inflammatory responses .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Without specific studies on “1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole”, it’s hard to say what the molecular and cellular effects of this compound’s action would be. Inhibition of cox-2 generally results in reduced production of prostaglandins, leading to decreased inflammation and pain .
Eigenschaften
IUPAC Name |
1-[1-(2,6-dichlorophenyl)sulfonylpyrrolidin-3-yl]-4-(methoxymethyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4O3S/c1-23-9-10-7-20(18-17-10)11-5-6-19(8-11)24(21,22)14-12(15)3-2-4-13(14)16/h2-4,7,11H,5-6,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSZFQURRGGTMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2370342.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2370343.png)
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2370344.png)
![7-cyclopropyl-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2370345.png)
![Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate hydrochloride](/img/structure/B2370348.png)
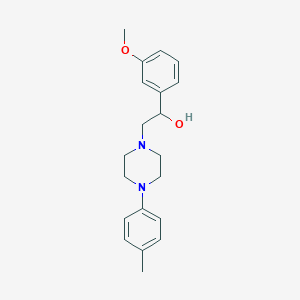
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2370351.png)
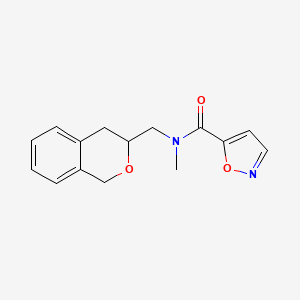
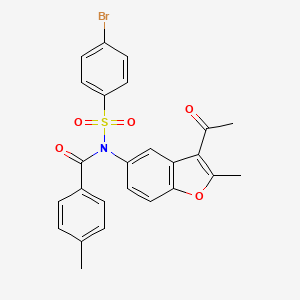
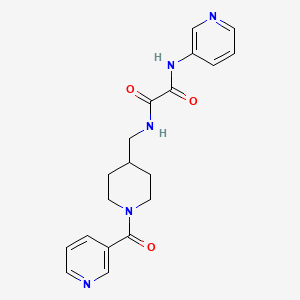
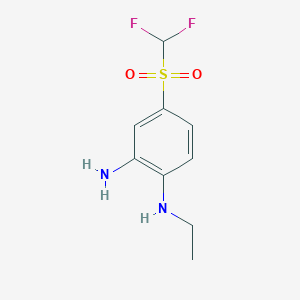
![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2370358.png)


